N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide is a chemical compound with the molecular formula C13H14N2O4 and a molecular weight of 262.26 g/mol . This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases .
Preparation Methods
The synthesis of N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-amino-2,5-dimethoxybenzoic acid and furan-2-carboxylic acid.
Amide Bond Formation: The carboxylic acid group of furan-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Inhibition of Bacterial Growth: The compound inhibits bacterial growth by interfering with essential bacterial enzymes and pathways.
Promotion of Autophagy: It promotes autophagy by modulating autophagy-related signaling pathways, which can help in the clearance of damaged cellular components.
Pain Relief: The compound inhibits signal pathways responsible for chronic pain, particularly in diabetic neuropathy.
Comparison with Similar Compounds
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of an amide group, which affects its reactivity and biological activity.
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxylate: This ester derivative has different solubility and stability properties compared to the amide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-17-11-7-9(12(18-2)6-8(11)14)15-13(16)10-4-3-5-19-10/h3-7H,14H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHBARWTAYVMQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)NC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.